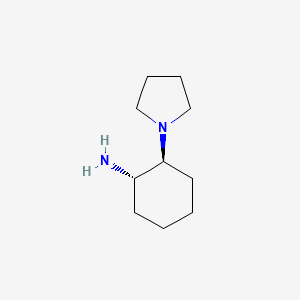
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-
Descripción general
Descripción
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)-, also known as trans-2-pyrrolidinylcyclohexylamine (PCCA), is a cyclic amine that has been extensively studied for its potential applications in scientific research. This compound is known to modulate the activity of the N-methyl-D-aspartate (NMDA) receptor, which is a type of glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes.
Aplicaciones Científicas De Investigación
PCCA has been extensively studied for its potential applications in scientific research. One of the main areas of research is its role in modulating the activity of the NMDA receptor. Studies have shown that PCCA can enhance the activity of the NMDA receptor, which is important for learning and memory processes. PCCA has also been shown to have neuroprotective effects, which may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Mecanismo De Acción
PCCA modulates the activity of the NMDA receptor by binding to a specific site on the receptor known as the glycine site. This binding enhances the activity of the receptor, leading to increased synaptic plasticity and learning and memory processes. PCCA has also been shown to have an allosteric effect on the receptor, which may contribute to its neuroprotective effects.
Efectos Bioquímicos Y Fisiológicos
PCCA has been shown to have a variety of biochemical and physiological effects. In addition to its effects on the NMDA receptor, PCCA has been shown to modulate the activity of other neurotransmitter receptors, including the gamma-aminobutyric acid (GABA) receptor and the serotonin receptor. PCCA has also been shown to have anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
PCCA has several advantages for lab experiments, including its high purity and high yield synthesis methods. PCCA is also relatively stable and can be stored for extended periods of time without degradation. However, PCCA has some limitations for lab experiments, including its potential toxicity and the need for specialized equipment and expertise for handling and administering the compound.
Direcciones Futuras
There are several future directions for research on PCCA. One area of research is the development of PCCA analogs with improved pharmacological properties, such as increased potency and selectivity for the NMDA receptor. Another area of research is the investigation of the potential therapeutic applications of PCCA in the treatment of neurodegenerative diseases and other neurological disorders. Finally, further research is needed to elucidate the mechanisms underlying the neuroprotective effects of PCCA and to identify potential targets for drug development.
Propiedades
IUPAC Name |
(1S,2S)-2-pyrrolidin-1-ylcyclohexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2/c11-9-5-1-2-6-10(9)12-7-3-4-8-12/h9-10H,1-8,11H2/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLEFKPPJPOWCSZ-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)N)N2CCCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80478748 | |
| Record name | Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- | |
CAS RN |
824938-97-8 | |
| Record name | Cyclohexanamine, 2-(1-pyrrolidinyl)-, (1S,2S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80478748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



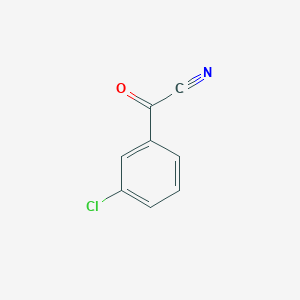
![5-Methyloxazolo[4,5-b]pyridin-2(3H)-one](/img/structure/B1600886.png)
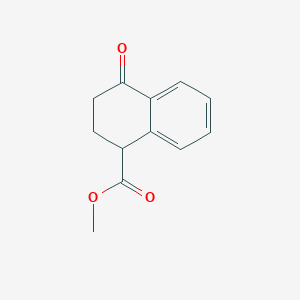
![7,8-Diazabicyclo[4.2.0]oct-7-ene, 1-bromo-6-methyl-, 7,8-dioxide](/img/structure/B1600889.png)
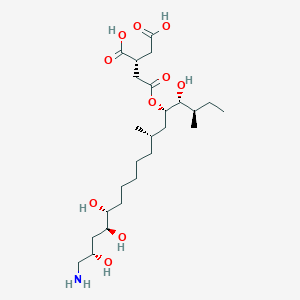
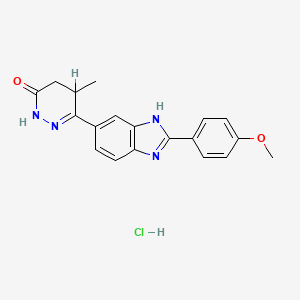
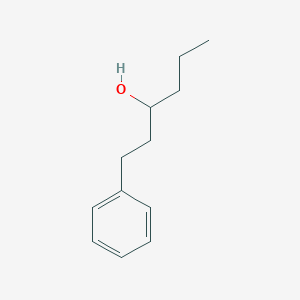
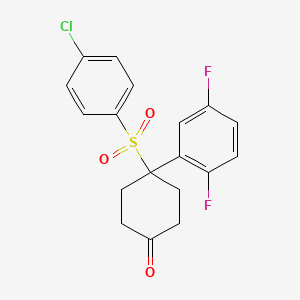
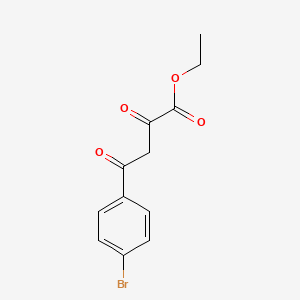
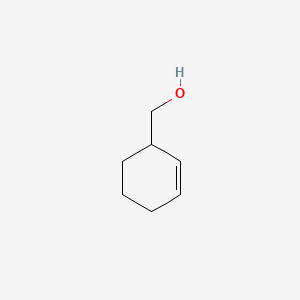
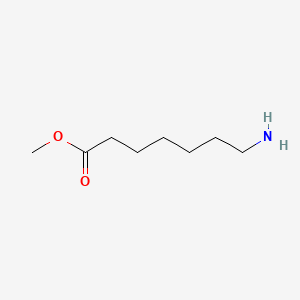
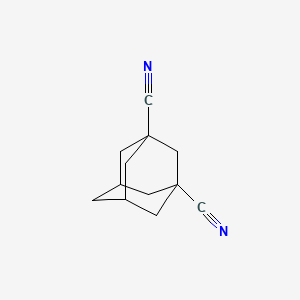
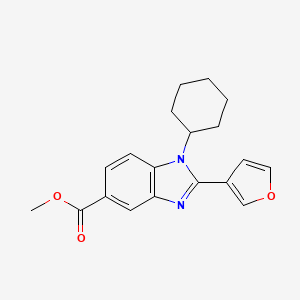
![1-[3,5-Bis(trifluoromethyl)phenyl)-3-{(S)[(2S,4S,5R)-5-ethyl-1-aza-bicyclo[2.2.2]oct-2-yl]-(6-methoxy-4-quinolinyl)methyl}thiourea](/img/structure/B1600906.png)